2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a pyridin-3-yl substituent on the triazole ring and a 3-methylphenyl group attached to the acetamide nitrogen. Its molecular formula is C₁₆H₁₅N₆OS, with a molecular weight of 347.41 g/mol. The compound is synthesized via alkylation of triazole-thiol intermediates with α-chloroacetamides under basic conditions . Notably, derivatives of this scaffold have demonstrated significant anti-inflammatory activity, with some outperforming reference drugs like diclofenac sodium .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-4-2-6-13(8-11)19-14(23)10-24-16-21-20-15(22(16)17)12-5-3-7-18-9-12/h2-9H,10,17H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKUBWMNOJGUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 290.39 g/mol. The structure includes a triazole ring, a pyridine moiety, and an acetamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
Biological Activity Overview
Compounds containing the triazole structure are recognized for their antimicrobial , antifungal , antiviral , and anticancer properties. The specific biological activities of this compound have been evaluated in various studies.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans with minimum inhibitory concentrations (MICs) often below 25 µg/mL .
Anticancer Properties
The anticancer potential of triazole derivatives has also been explored. Compounds similar to the target compound have demonstrated cytotoxic effects against cancer cell lines in vitro. For example, some derivatives showed promising results in inhibiting the proliferation of breast cancer cells with IC50 values in the micromolar range .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. For instance, it may target lanosterol 14α-demethylase in fungi or specific kinases in cancer cells.
- Binding Affinity : Molecular docking studies suggest that the compound can bind effectively to active sites of target enzymes, thereby blocking their function and leading to cell death or growth inhibition.
Case Studies and Research Findings
Several case studies have documented the efficacy of triazole derivatives:
- Antifungal Activity : A study evaluated various triazole derivatives against Candida albicans, revealing that some compounds exhibited greater efficacy than fluconazole with MIC values ≤ 25 µg/mL .
- Cytotoxicity Screening : In vitro studies on NCI-60 cell lines demonstrated that certain derivatives had significant cytotoxic effects, indicating potential for further development as anticancer agents .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of triazole-acetamide derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:
Key Observations :
- Pyridinyl Position : Pyridin-2-yl analogs (e.g., AS111) exhibit stronger anti-inflammatory activity compared to pyridin-3-yl derivatives, likely due to optimized enzyme (COX-2) interactions . Pyridin-3-yl derivatives (e.g., the target compound) may favor different binding modes due to altered nitrogen positioning.
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine in CAS 578736-90-0) improve lipophilicity and metabolic stability, while allyl groups (e.g., Compound 7b) reduce melting points, affecting solubility .
- Aryl Modifications : The 3-methylphenyl group in the target compound balances steric bulk and hydrophobicity, whereas bulkier groups (e.g., dibenzofuranyl in ) may hinder bioavailability .
Pharmacological Activity
- Anti-inflammatory Activity : The target compound’s structural analog AS111 (pyridin-2-yl variant) showed 1.28× higher activity than diclofenac sodium in rat formalin edema models, suggesting that pyridinyl positioning critically modulates COX-2 inhibition .
- Anti-exudative Activity : Pyridin-3-yl derivatives (e.g., ) exhibit moderate anti-exudative effects, but furan-2-yl analogs () are more potent, likely due to enhanced hydrogen bonding with target proteins .
- Antimicrobial Activity : Derivatives with pyridin-4-yl and electron-withdrawing aryl groups (e.g., KA3, KA4 in ) demonstrated strong antibacterial activity against E. coli and S. aureus, highlighting the importance of electronic effects .
Q & A
Q. What are the key synthetic steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves two primary steps:
- Step 1 : Formation of the 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol intermediate via condensation of pyridinyl hydrazides with thiocyanate derivatives under reflux (ethanol, NaOH/HCl) .
- Step 2 : Alkylation of the thiol group with α-chloroacetamide derivatives in the presence of KOH or NaOH (DMF, room temperature) . Optimization : Yield improvements (up to 75%) are achieved by controlling solvent polarity (e.g., DMF > ethanol), temperature (40–60°C), and stoichiometric ratios (1:1.2 thiol:alkylating agent) .
Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic peaks confirm the core structure?
- 1H/13C NMR : Peaks at δ 8.5–9.0 ppm (pyridinyl protons), δ 7.0–8.0 ppm (aromatic acetamide protons), and δ 4.2–4.5 ppm (sulfanyl-CH2) .
- IR Spectroscopy : Bands at 1650–1680 cm⁻¹ (amide C=O), 1550–1600 cm⁻¹ (triazole C=N), and 2550–2600 cm⁻¹ (S-H in intermediates) .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z ~395 for C17H16N6OS) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
- Anticancer Potential : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Anti-exudative Activity : Carrageenan-induced rat paw edema model to assess inflammation inhibition .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) or receptors (e.g., EGFR for anticancer activity). Focus on hydrogen bonds between the triazole ring and active-site residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to validate docking results .
Q. How to resolve contradictions in reported biological activity data across studies?
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line origin, serum concentration) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., pyridin-3-yl vs. pyridin-4-yl analogs show differing antimicrobial potency due to steric/electronic variations .
Q. What strategies enhance selectivity for specific therapeutic targets?
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the triazole 4-position to improve COX-2 selectivity over COX-1 .
- Prodrug Design : Mask the sulfanyl group with ester prodrugs to enhance bioavailability and target tissue accumulation .
Q. How to analyze stability under varying pH and light conditions for formulation studies?
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 12) buffers at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Photostability Testing : Use ICH Q1B guidelines with UV light (320–400 nm) to assess isomerization or cleavage of the sulfanyl-acetamide bond .
Methodological Tables
Q. Table 1. Key Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Pyridin-3-yl hydrazide, thiocyanate, NaOH/HCl, ethanol, reflux | 60–65 | |
| 2 | α-Chloroacetamide, KOH, DMF, 50°C, 6 hr | 70–75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
